2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate
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Overview
Description
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate is an organic compound that features a phenyl group, a furan ring, and a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate typically involves the reaction of 2-oxo-2-phenylethylamine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)phenylalaninate: Similar structure but with a phenylalanine derivative instead of glycine.
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)alaninate: Similar structure but with an alanine derivative.
Uniqueness
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a glycine derivative makes it a versatile compound for various applications .
Properties
IUPAC Name |
phenacyl 2-(furan-2-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-12(11-5-2-1-3-6-11)10-21-14(18)9-16-15(19)13-7-4-8-20-13/h1-8H,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOHSGGXBQUVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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